2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is classified as an imidazo-pyrazine derivative, characterized by a fused bicyclic structure that includes both imidazole and pyrazine rings. Its molecular formula is with a molecular weight of approximately 227.62 g/mol .
The compound is primarily sourced from chemical suppliers such as Thermo Scientific and VWR, indicating its availability for research and industrial applications. It is known to be an irritant and should be handled with care .
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can involve several methodologies, typically focusing on multicomponent reactions or cyclization processes. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to optimize yield and purity. For instance, dimethyl sulfoxide may be used as a solvent to facilitate cyclization reactions due to its polar nature .
The molecular structure of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride features a fused bicyclic framework comprising an imidazole ring and a pyrazine ring. The trifluoromethyl group is attached at the second position of the imidazole ring.
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds. These include:
Reactions involving this compound often require specific reagents and conditions to achieve desired products. For example, oxidation reactions may yield hydroxylated derivatives or other functionalized products depending on the reagents used .
The mechanism of action for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets at the molecular level. Its potential pharmacological activities suggest that it may act on specific receptors or enzymes within biological systems.
Research indicates that compounds in this class may exhibit various biological activities such as antimicrobial or anticancer properties. These effects are likely mediated through receptor binding or enzyme inhibition mechanisms that warrant further investigation through pharmacological studies .
Relevant analyses indicate that variations in synthesis conditions can significantly affect the physical properties and stability of this compound .
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride has several applications in scientific research:
The synthesis of the imidazo[1,2-a]pyrazine core relies on advanced ring-closure strategies, with multicomponent reactions (MCRs) and catalytic cyclization emerging as efficient approaches. A prominent method employs a one-pot iodine-catalyzed (5 mol%) three-component condensation of 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide in ethanol at room temperature. This strategy achieves near-quantitative yields (98%) within 5 hours, with the product precipitating directly from the reaction mixture for simplified isolation [9]. The mechanism involves initial Schiff base formation between the aldehyde and 2-aminopyrazine, followed by nucleophilic addition of the isocyanide and iodine-catalyzed cyclodehydration [9] [5].
Alternative approaches include Groebke-Blackburn-Bienaymé (GBB) reactions under microwave irradiation, significantly reducing reaction times to 10–15 minutes while maintaining yields >85%. This method is particularly advantageous for generating analogs with diverse C-3 substituents [5]. For saturated systems like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, reductive amination strategies are employed, utilizing ethylene diamine derivatives condensed with α-haloketones, followed by hydrogenation under Pd/C catalysis [7] [5].
Table 1: Comparison of Ring-Closure Methodologies for Imidazo[1,2-a]pyrazines
Method | Catalyst/Conditions | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Iodine-Catalyzed MCR | I₂ (5 mol%), EtOH, RT | 5 h | 85–98% | Room temperature, no column purification |
Microwave-Assisted GBB | NH₄Cl, 80–100 °C, MW | 10–15 min | 85–95% | Rapid synthesis |
Reductive Amination | Pd/C (10 mol%), H₂ (50 psi) | 12–24 h | 70–85% | Access to saturated analogs |
Optimization focuses on minimizing byproducts like the bis-adduct formed during imidazo[1,2-a]pyrazine synthesis. This is achieved through controlled stoichiometry (1:1:1 ratio of aldehyde/aminopyrazine/isocyanide) and low-temperature additions [9]. For the tetrahydro variant, preventing over-reduction during the hydrogenation step requires precise pressure control (30–50 psi H₂) and catalyst loading (5–10 mol% Pd/C) [5] [7].
Incorporating the trifluoromethyl (CF₃) group at the C-2 position of imidazo[1,2-a]pyrazine is achieved via direct trifluoromethylation or building block approaches. Direct methods leverage photoredox catalysis using Ru(bpy)₃Cl₂ (1 mol%) under visible light (24W household bulb or blue LEDs). This facilitates CF₃ radical generation from CF₃I, which adds to electron-deficient heterocycles in acetonitrile, using TMEDA as a sacrificial reductant. Yields range from 70–92%, though competing bis-trifluoromethylation can occur with electron-rich substrates [6] [3].
Building block strategies utilize pre-functionalized CF₃-containing synthons. 2-(Trifluoromethyl)-1,2-diketones undergo cyclocondensation with 1,2-diaminoethane derivatives to yield the target scaffold directly. This method circumvents regioselectivity issues associated with direct trifluoromethylation [10] [3]. Additionally, electrophilic trifluoromethylating reagents like Umemoto's reagent (III) or Togni's reagent (II) enable late-stage functionalization under copper catalysis (CuI, 10 mol%, DMF, 80°C), achieving C-2 functionalization in 65–80% yields [8] [10].
Table 2: Trifluoromethylation Approaches for Heterocyclic Systems
Technique | Reagents/Conditions | Compatible Positions | Yield Range (%) | Limitations |
---|---|---|---|---|
Photoredox Catalysis | Ru(bpy)₃Cl₂, CF₃I, TMEDA, hv, MeCN | C-2, C-3 | 70–92% | Requires inert atmosphere |
Electrophilic Reagents | Togni's Reagent (II), CuI, DMF, 80°C | C-2 | 65–80% | Cost of reagents |
CF₃-Building Block Cyclization | 2-(Trifluoromethyl)-1,2-diketones, diamines | C-2 | 75–90% | Requires precursor synthesis |
The strong electron-withdrawing nature of the CF₃ group significantly alters the heterocycle’s electronic properties, increasing ring electrophilicity. This facilitates subsequent functionalization (e.g., nucleophilic aromatic substitution) but necessitates careful optimization of reaction pH and temperature to suppress hydrolysis [3] [8]. Regioselectivity is ensured by blocking alternative sites (e.g., N-1) via tert-butoxycarbonyl (Boc) protection during electrophilic trifluoromethylation [5] [10].
Conversion of the lipophilic 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base (pKa ~8.91) into its hydrochloride salt enhances aqueous solubility and crystallinity for pharmaceutical processing. Salt formation employs stoichiometric HCl (1–2 eq.) in acetone or 2-propanol, with the dihydrochloride salt precipitating as a crystalline solid upon cooling (0–5°C). The free base exhibits limited water solubility, whereas the dihydrochloride salt achieves high solubility (>50 mg/mL) [8] [4].
Solvent selection is critical: acetone yields the pure dihydrochloride salt, while 2-propanol causes disproportionation back to the free base. Antisolvent crystallization using water or diethyl ether significantly improves yield (85–92%) and purity (>99% by HPLC). Counterion exchange via tartrate salts (e.g., D-tartrate in ethanol-water mixtures) offers an alternative purification step before hydrochloride conversion, effectively removing non-basic impurities [7] [4].
Table 3: Hydrochloride Salt Crystallization Optimization
Parameter | Conditions for Optimal Salt Formation | Impact on Product |
---|---|---|
Solvent System | Acetone + water (antisolvent) | Pure dihydrochloride precipitate; prevents free base formation |
Acid Equivalents | 1.5–2.0 eq. HCl (gaseous or conc. aq.) | Ensures complete protonation; minimizes acid impurities |
Temperature | 0–5°C (crystallization) | Enhances crystal stability; reduces amorphous content |
Counterion Exchange | D-Tartaric acid in EtOH/H₂O (1:1), then HCl conversion | Removes hydrophobic impurities; improves crystallinity |
Crystallization kinetics are optimized by controlling cooling rates (0.5°C/min) to favor monocrystalline forms, as confirmed by PXRD. Hydration stability is assessed via dynamic vapor sorption (DVS), revealing that the dihydrochloride salt is non-hygroscopic (<0.1% water uptake at 75% RH). Thermal analysis (DSC/TGA) shows a sharp melting endotherm at 223–226°C, confirming crystallinity, and decomposition above 250°C [8] [4]. For scale-up, pH-controlled addition (pH 3–4) in acetone/water mixtures ensures reproducible particle size distribution (D₉₀ < 50 µm) [7] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9